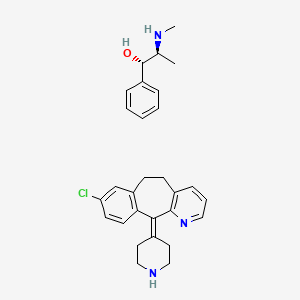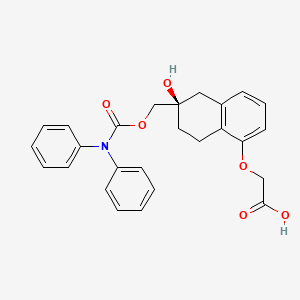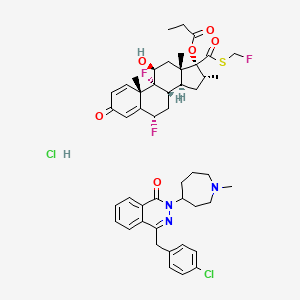
Azelastine/fluticasone propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azelastine/fluticasone propionate is a combination nasal spray containing two active ingredients: azelastine hydrochloride and fluticasone propionate. It is primarily used for the relief of symptoms associated with seasonal allergic rhinitis in adults and children aged six years and older . Azelastine hydrochloride is an antihistamine, while fluticasone propionate is a corticosteroid. Together, they provide both rapid and sustained relief from allergy symptoms .
准备方法
Synthetic Routes and Reaction Conditions
Azelastine Hydrochloride: Azelastine hydrochloride is synthesized through a multi-step process involving the reaction of phthalazinone with various reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Fluticasone Propionate: Fluticasone propionate is synthesized through a series of chemical reactions starting from a steroid nucleus. The process involves multiple steps, including oxidation, reduction, and esterification reactions under specific conditions to yield the final product.
Industrial Production Methods
The industrial production of Azelastine/fluticasone propionate involves the combination of azelastine hydrochloride and fluticasone propionate in a specific ratio to create a homogeneous suspension. This suspension is then filled into metered-dose nasal spray devices under sterile conditions to ensure product safety and efficacy .
化学反应分析
Types of Reactions
Oxidation: Fluticasone propionate undergoes oxidation reactions during its synthesis.
Reduction: Reduction reactions are also involved in the synthesis of fluticasone propionate.
Substitution: Azelastine hydrochloride synthesis involves substitution reactions where specific functional groups are introduced.
Common Reagents and Conditions
Oxidizing Agents: Used in the synthesis of fluticasone propionate.
Reducing Agents: Utilized in the reduction steps of fluticasone propionate synthesis.
Solvents: Various organic solvents are used to facilitate the reactions.
Major Products Formed
Azelastine Hydrochloride: The final product of the azelastine synthesis process.
Fluticasone Propionate: The final product of the fluticasone synthesis process.
科学研究应用
Azelastine/fluticasone propionate has several scientific research applications, particularly in the fields of medicine and pharmacology:
Allergic Rhinitis: this compound is extensively studied for its efficacy in treating allergic rhinitis.
Comparative Studies: Studies comparing this compound with other anti-allergic nasal sprays have highlighted its unique combination of rapid and sustained action.
作用机制
Azelastine/fluticasone propionate works through the combined actions of azelastine hydrochloride and fluticasone propionate:
Azelastine Hydrochloride: Acts as a histamine H1-receptor antagonist, inhibiting the release of chemical mediators involved in allergic reactions.
Fluticasone Propionate: A corticosteroid that reduces inflammation by inhibiting multiple inflammatory pathways.
相似化合物的比较
Similar Compounds
Zyrtec (Cetirizine): An antihistamine used for allergic reactions.
Patanase (Olopatadine): Another nasal spray containing only an antihistamine.
Uniqueness
Azelastine/fluticasone propionate’s uniqueness lies in its combination of an antihistamine and a corticosteroid, providing both rapid and long-lasting relief from allergy symptoms. This dual-action mechanism makes it more effective than single-component treatments .
属性
CAS 编号 |
1417803-89-4 |
|---|---|
分子式 |
C47H56Cl2F3N3O6S |
分子量 |
918.9 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one;[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C25H31F3O5S.C22H24ClN3O.ClH/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;2-3,6-11,18H,4-5,12-15H2,1H3;1H/t13-,15+,16+,18+,19+,22+,23+,24+,25+;;/m1../s1 |
InChI 键 |
GEVMVZWOOIIINI-KTIJLCEXSA-N |
手性 SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
规范 SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF.CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl |
| 1417803-89-4 | |
同义词 |
MP29-02 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



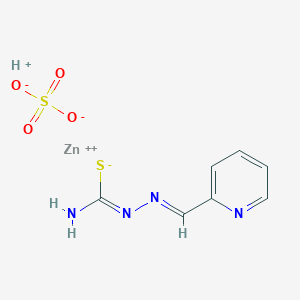
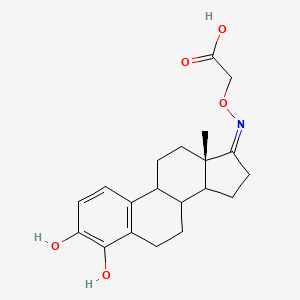
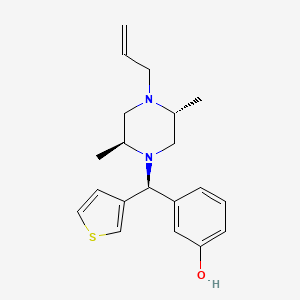
![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)
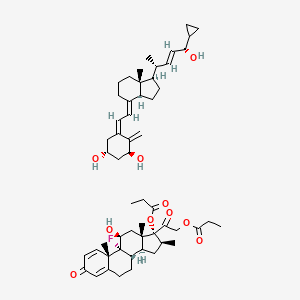

![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)
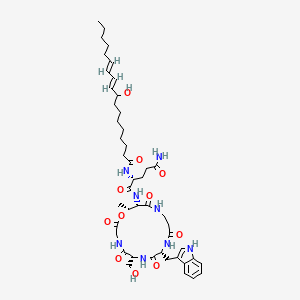
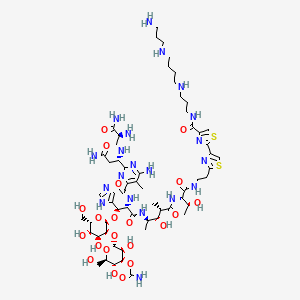
![3,10-Dihydroxy-8-[5-hydroxy-4-(hydroxymethyl)-1,3-dioxan-2-yl]-3-methyl-1-propyl-1,4-dihydrobenzo[g]isochromene-6,9-dione](/img/structure/B1243073.png)
![(4R,5S,6S)-3-[[4-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]-1,3-thiazol-2-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243074.png)
